REACTION_CXSMILES
|
C([O:3][C:4]1[C:13]2[C:8](=[N:9][C:10]([CH3:14])=[CH:11][CH:12]=2)[N:7]=[CH:6][C:5]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16])C.[CH2:20](Br)[CH3:21]>C1(C)C=CC=CC=1>[CH2:18]([O:17][C:15]([C:5]1[C:4](=[O:3])[C:13]2[C:8](=[N:9][C:10]([CH3:14])=[CH:11][CH:12]=2)[N:7]([CH2:20][CH3:21])[CH:6]=1)=[O:16])[CH3:19]
|
Name
|
ethyl 4-ethoxy-7-methyl-1,8-naphthyridine-3-carboxylate
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=NC2=NC(=CC=C12)C)C(=O)OCC
|
Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CN(C2=NC(=CC=C2C1=O)C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |